molecular formula C11H19N3O3S2 B7360229 [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide

[1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide

Cat. No. B7360229
M. Wt: 305.4 g/mol
InChI Key: XFTQRYZBQSKNRG-UHFFFAOYSA-N
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Description

[1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide, also known as MTM, is a compound that has been used in scientific research for many years. MTM is a potent inhibitor of the protein myotubularin (MTM1), which is involved in the regulation of cellular processes such as vesicle trafficking and autophagy.

Scientific Research Applications

[1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide has been used extensively in scientific research, particularly in the study of myotubular myopathy ([1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide), a rare genetic disorder that affects skeletal muscle development. [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide1 mutations result in a loss of protein function, leading to muscle weakness and atrophy. [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide has been shown to improve muscle function in animal models of [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide, making it a potential therapeutic option for this disease.

Mechanism of Action

[1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide inhibits the activity of [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide1, a lipid phosphatase that regulates the levels of phosphatidylinositol 3-phosphate (PI3P) in cells. PI3P is involved in the regulation of several cellular processes, including vesicle trafficking, autophagy, and endosomal sorting. By inhibiting [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide1, [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide increases the levels of PI3P, leading to improved vesicle trafficking and autophagy in cells.
Biochemical and Physiological Effects
[1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide has been shown to improve muscle function in animal models of [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide, likely due to its ability to improve vesicle trafficking and autophagy in muscle cells. [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide has also been shown to have neuroprotective effects in models of Parkinson's disease, likely due to its ability to improve autophagy in neurons. Additionally, [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide has been shown to have anti-tumor effects in several cancer cell lines, likely due to its ability to inhibit autophagy in cancer cells.

Advantages and Limitations for Lab Experiments

[1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide is a potent and specific inhibitor of [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide1, making it a valuable tool for studying the role of [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide1 in cellular processes. However, [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide, including the development of more potent and selective inhibitors of [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide1, the optimization of [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide synthesis methods, and the exploration of [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide's potential therapeutic applications in other diseases beyond [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide and its mechanism of action in different cell types and disease contexts.

Synthesis Methods

The synthesis of [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide involves several steps, including the preparation of the thiazole and piperidine intermediates, followed by their coupling and subsequent sulfonation. The final product is obtained through purification using column chromatography. The synthesis of [1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide has been optimized over the years to improve its yield and purity.

properties

IUPAC Name

[1-[(3-methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S2/c1-17-11-6-10(18-13-11)7-14-5-3-2-4-9(14)8-19(12,15)16/h6,9H,2-5,7-8H2,1H3,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTQRYZBQSKNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)CN2CCCCC2CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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